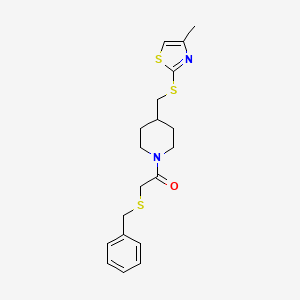

2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is an organic compound of interest due to its complex structure and potential applications. Characterized by its benzylthio group, piperidine ring, and thiazole moiety, this molecule holds promise in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves the following steps:

Starting Materials: Thiazole derivatives, piperidine, and benzylthio compounds are the main starting materials.

Reaction Steps:

Nucleophilic substitution reactions to introduce the benzylthio group.

Coupling reactions to attach the thiazol-2-yl group.

Final steps often include purification via recrystallization or chromatography.

Industrial Production Methods: Industrial production scales up these laboratory methods with optimizations for yield and purity. Reactors with precise temperature and pressure controls, continuous flow processes, and efficient solvent recovery systems are employed to ensure cost-effective and environmentally-friendly production.

化学反応の分析

Types of Reactions:

Oxidation: This compound can undergo oxidation, often transforming the thio group into sulfoxides or sulfones.

Reduction: Reduction reactions target the ketone or thio groups, potentially yielding alcohols or thiols.

Substitution: Nucleophilic or electrophilic substitutions can modify the benzyl or thiazole groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Alkyl halides, thionyl chloride (SOCl₂), under basic or acidic conditions.

Major Products: These reactions yield a variety of products such as sulfoxides, alcohols, or substituted aromatic compounds.

科学的研究の応用

Chemistry:

Catalysis: This compound serves as a ligand in catalysis, facilitating diverse organic transformations.

Material Science: Utilized in the synthesis of polymers with specialized properties.

Biology and Medicine:

Drug Development: Investigated for its potential as an antimalarial or antimicrobial agent due to the thiazole ring.

Biochemical Research: Used to study enzyme interactions and inhibition mechanisms.

Industry:

Agricultural Chemicals: Explored as a precursor for pesticides or herbicides.

Dyes and Pigments: Utilized in the synthesis of high-performance dyes.

作用機序

Unique Characteristics: 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is unique due to its specific combination of a thiazole ring, piperidine, and benzylthio group, which are rarely found together in a single molecule.

類似化合物との比較

2-(Benzylthio)-1-(piperidin-1-yl)ethanone: Lacks the thiazole moiety but shares the benzylthio and piperidine structure.

4-methylthiazole derivatives: Other compounds with this moiety are often used in medicinal chemistry for similar purposes.

This compound’s distinct structural features and multifaceted applications make it a valuable subject for ongoing research and industrial use.

生物活性

The compound 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone is a complex organic molecule that exhibits a range of biological activities. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3OS3, with a molecular weight of 415.6 g/mol. The compound features a benzylthio group, a thiazole moiety, and a piperidine ring, which contribute to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3OS3 |

| Molecular Weight | 415.6 g/mol |

| CAS Number | 477331-60-5 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiol and amine derivatives. The reaction conditions often include the use of bases and solvents such as dichloromethane or toluene under reflux conditions, followed by purification methods like column chromatography to obtain high purity yields.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives containing thiazole structures have shown promising results against various bacterial and fungal strains. A study highlighted that certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as new antimicrobial agents .

Anticancer Activity

Thiadiazole derivatives, including those related to the compound , have been investigated for their cytotoxic properties against cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with similar structural features have been reported to exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin .

The biological activity of This compound is attributed to its ability to interact with specific molecular targets. These interactions often involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Signal Transduction Pathways : It potentially disrupts signaling pathways associated with inflammation and cancer progression.

Case Studies

- Antimicrobial Efficacy : A study evaluated several thiadiazole derivatives for their antimicrobial activity using serial dilution methods, revealing that certain compounds exhibited significant antibacterial effects comparable to established antibiotics .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties of 1,3,4-thiadiazole derivatives, demonstrating their efficacy against various cancer cell lines and suggesting a potential role in cancer therapy .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for synthesizing 2-(Benzylthio)-1-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, and how are intermediates validated?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving benzylthiol and piperidine-thiazole intermediates. Key steps include nucleophilic substitution (e.g., thioether formation) and coupling reactions. Intermediates should be characterized using 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, 1H-NMR peaks at δ 3.5–4.0 ppm typically confirm piperidine ring protons, while aromatic protons of the benzylthio group appear at δ 7.2–7.5 ppm . Purity is assessed via HPLC (e.g., >95% peak area at 254 nm) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- Spectroscopy : 1H-NMR and 13C-NMR to confirm backbone connectivity and substituent positions. For example, thiazole protons resonate at δ 6.8–7.1 ppm, while piperidine methylene groups appear at δ 2.5–3.5 ppm .

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%). Retention times and peak symmetry are critical for identifying co-eluting impurities .

- Mass Spectrometry : HRMS (ESI or EI) to verify molecular weight (e.g., [M+H]+ calculated for C21H25N2S3: 425.12) .

Advanced Research Questions

Q. How can conflicting spectral data between computational predictions and experimental results be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or dynamic conformational changes. To address this:

- Perform variable-temperature NMR to identify dynamic processes (e.g., piperidine ring puckering) .

- Compare experimental data with density functional theory (DFT)-calculated chemical shifts (using software like Gaussian or ORCA). For instance, deviations >0.5 ppm in 1H-NMR may indicate unaccounted steric effects or hydrogen bonding .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in aromatic or thioether regions .

Q. What strategies optimize reaction yields when synthesizing derivatives with modified thiazole or piperidine moieties?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thioether formation, while dichloromethane minimizes side reactions in coupling steps .

- Catalyst Screening : Copper(I) iodide or Pd catalysts improve cross-coupling efficiency for thiazole derivatives. For example, Sonogashira coupling achieves >70% yield for alkyne-substituted analogs .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) isolates high-purity products. Monitor fractions via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

Q. How can existing literature on benzothiazole derivatives guide the design of bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize targets with known thiazole interactions, such as histamine receptors (H1/H4) or microbial enzymes (e.g., HIV-1 protease) .

- Assay Design : Use fluorescence polarization for binding affinity studies or microplate-based MIC assays for antimicrobial activity. For example, benzothiazole analogs show IC50 values <10 µM against fungal strains .

- Data Interpretation : Cross-reference activity trends with substituent effects (e.g., electron-withdrawing groups on the thiazole ring enhance antimicrobial potency) .

Q. Data Analysis and Experimental Design

Q. How should researchers integrate prior literature into experimental design for novel derivatives of this compound?

- Methodological Answer :

- Literature Mining : Identify structurally similar compounds (e.g., piperidine-thiazole hybrids) and extract their synthetic conditions, spectroscopic profiles, and bioactivity data. For example, derivatives with 4-methylthiazole groups exhibit improved metabolic stability .

- Hypothesis-Driven Synthesis : Modify substituents systematically (e.g., replacing benzylthio with phenylthio) to study electronic effects on reactivity or solubility .

- Contradiction Resolution : Address conflicting data (e.g., variable yields in coupling reactions) by replicating protocols with controlled humidity/temperature .

特性

IUPAC Name |

2-benzylsulfanyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS3/c1-15-11-24-19(20-15)25-13-17-7-9-21(10-8-17)18(22)14-23-12-16-5-3-2-4-6-16/h2-6,11,17H,7-10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDTXQOVMQYYNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。